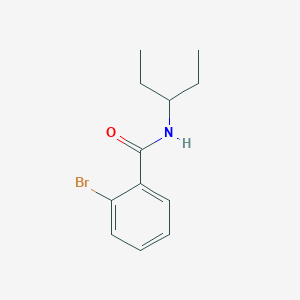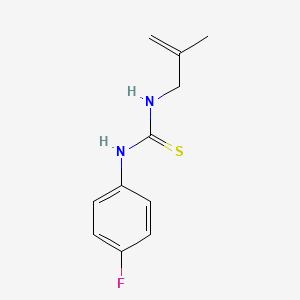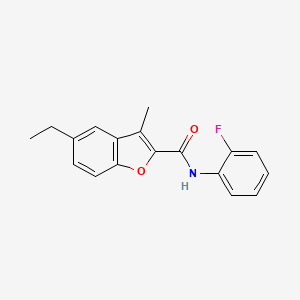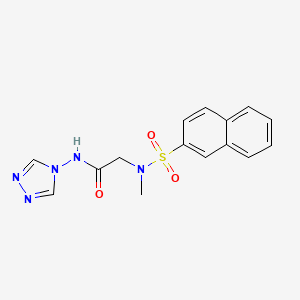
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzamide family and is commonly referred to as CMNB. In
作用机制
CMNB acts as a competitive inhibitor of PARP by binding to the enzyme's active site. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism has been studied extensively in the laboratory and has been shown to be effective in inducing cell death in cancer cells.
Biochemical and Physiological Effects:
CMNB has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, CMNB has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using CMNB in laboratory experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, one limitation of using CMNB is its toxicity, which can limit its use in certain experiments. It is important to use caution when handling CMNB and to follow proper safety protocols.
未来方向
There are several future directions for research involving CMNB. One area of interest is the development of more potent PARP inhibitors that can be used in cancer treatment. Another area of interest is the development of new therapeutic applications for CMNB, such as in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMNB and its potential side effects.
In conclusion, 3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a valuable tool for scientific research due to its unique properties as a PARP inhibitor. Its synthesis method is effective in producing high yields of pure CMNB. CMNB has been shown to induce cell death in cancer cells and has potential therapeutic applications in the treatment of inflammatory diseases. However, caution should be taken when handling CMNB due to its toxicity. Future research should focus on the development of more potent PARP inhibitors and the exploration of new therapeutic applications for CMNB.
合成方法
The synthesis of CMNB involves the reaction of 3-chloro-4-methylbenzoic acid with 2-methyl-3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as methylamine to produce CMNB. This method has been widely used in the laboratory and has been proven to be effective in producing high yields of pure CMNB.
科学研究应用
CMNB has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This makes CMNB a valuable tool for studying the role of PARP in DNA repair and the development of cancer.
属性
IUPAC Name |
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-12(9)16)15(19)17-13-4-3-5-14(10(13)2)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYWRGWDHZPXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)

![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)




![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)




![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)